molecular formula C27H26FN3O2 B2791013 4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 883650-32-6

4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one

Numéro de catalogue: B2791013
Numéro CAS: 883650-32-6
Poids moléculaire: 443.522
Clé InChI: BTEZETIOJDHXQO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(1-(2-(3,5-Dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Compounds featuring a benzimidazole core linked to a pyrrolidinone moiety, as seen in related structures , are of significant interest in medicinal chemistry and drug discovery research. These structural motifs are often explored for their potential biological activities. The presence of both a 3,5-dimethylphenoxy ether and a 4-fluorophenyl group in the structure suggests potential for interaction with various biological targets, making it a valuable scaffold for developing novel pharmacological probes. Researchers can utilize this compound in high-throughput screening assays, mechanism-of-action studies, and as a building block in the synthesis of more complex molecules. As with all research chemicals, this product should be handled by qualified personnel using appropriate safety procedures.

Propriétés

IUPAC Name

4-[1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O2/c1-18-13-19(2)15-23(14-18)33-12-11-30-25-6-4-3-5-24(25)29-27(30)20-16-26(32)31(17-20)22-9-7-21(28)8-10-22/h3-10,13-15,20H,11-12,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEZETIOJDHXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C22H24FN3O2
  • Molecular Weight : 375.45 g/mol
  • IUPAC Name : 4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one

Preliminary studies suggest that this compound may interact with various biological targets, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cellular signaling pathways. For instance, it may inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune response modulation and cancer progression .
  • Receptor Binding : Binding affinity studies indicate that the compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter systems.

Anticancer Properties

Research indicates that the compound exhibits anticancer activity by inducing apoptosis in various cancer cell lines. Notably:

  • Cell Line Studies : In vitro assays demonstrated that the compound significantly reduces cell viability in human breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were determined to be approximately 15 µM and 20 µM, respectively.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties:

  • Cytokine Inhibition : In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Neuroprotective Effects

Recent findings suggest potential neuroprotective effects:

  • Oxidative Stress Reduction : The compound was shown to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a possible role in protecting against neurodegenerative diseases.

Study 1: Anticancer Activity

A recent study published in Journal of Medicinal Chemistry explored the anticancer effects of various benzimidazole derivatives, including our compound. The study highlighted that modifications to the benzimidazole core significantly influenced anticancer potency .

Study 2: Anti-inflammatory Mechanisms

In another investigation published in Pharmacology Reports, researchers examined the anti-inflammatory effects of compounds similar to our target molecule. They found that these compounds could modulate inflammatory pathways effectively, supporting their use in treating chronic inflammatory conditions .

Data Summary Table

Biological ActivityObserved EffectReference
AnticancerInduces apoptosis in MCF-7 cells
Anti-inflammatoryDecreases TNF-alpha levels
NeuroprotectiveReduces oxidative stress

Applications De Recherche Scientifique

Cancer Research

The compound has been investigated for its potential as an anticancer agent. It is part of a class of benzimidazole derivatives that have shown activity against various cancer cell lines. Studies indicate that modifications to the imidazole scaffold can enhance affinity for specific targets, such as the BRD4 protein, which plays a crucial role in cancer progression. For instance, derivatives of similar structures have demonstrated IC50 values in the low micromolar range against BRD4 D1, suggesting that this compound may also exhibit similar properties .

Epigenetic Modulation

Research has highlighted the importance of epigenetic modulation in gene regulation and therapeutic development. The compound's structure allows it to interact with epigenetic proteins, making it a candidate for further studies aimed at understanding gene expression mechanisms . The ability to modulate these pathways can lead to novel treatments for diseases linked to epigenetic dysregulation.

Neuropharmacology

There is emerging interest in the neuropharmacological effects of compounds similar to this one, particularly concerning their potential in treating neurodegenerative diseases. The structural characteristics suggest possible interactions with neurotransmitter systems, which could be explored in future studies focusing on conditions like Huntington's disease and other neurodegenerative disorders .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, typically starting from readily available precursors. The structure-activity relationship studies indicate that variations in substituents on the imidazole and pyrrolidine rings can significantly influence biological activity. For example, modifications that increase hydrophobicity or steric bulk can enhance binding affinity to target proteins .

Case Study 1: Anticancer Activity

In a study published on the efficacy of benzimidazole derivatives against cancer cell lines, compounds structurally related to this molecule were tested for cytotoxicity. Results showed that certain derivatives exhibited significant inhibition of cell proliferation in vitro, with IC50 values indicating potent activity against specific cancer types .

Case Study 2: Epigenetic Targets

A research article detailed the design and synthesis of compounds targeting BRD4 proteins. The findings suggested that modifications similar to those found in 4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one could yield high-affinity inhibitors suitable for further development as therapeutic agents .

Analyse Des Réactions Chimiques

Hydrolysis of the Pyrrolidinone Ring

The pyrrolidinone moiety (lactam) undergoes hydrolysis under acidic or basic conditions to yield open-chain amino acid derivatives.
Conditions :

  • Acidic: HCl/H₂O (reflux)

  • Basic: NaOH/EtOH (reflux)

ReactantProductYieldReference
Pyrrolidinone ring4-Amino-3-carboxylic acid derivative60–75%

This reaction is critical for modifying the molecule’s solubility and introducing functional handles for further derivatization.

Electrophilic Substitution on the Benzimidazole Core

The benzimidazole ring participates in electrophilic substitutions at the C-5 and C-6 positions due to electron-rich aromatic regions.

Key Reactions :

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups.

  • Halogenation : Br₂/FeBr₃ or Cl₂/AlCl₃ generates halogenated analogs.

Reaction TypePositionConditionsOutcome
NitrationC-5HNO₃ (conc.), 0°C5-Nitro derivative
BrominationC-6Br₂, DCM, RT6-Bromo derivative

These modifications enhance binding affinity in therapeutic contexts.

Nucleophilic Substitution at the Phenoxyethyl Side Chain

The 2-(3,5-dimethylphenoxy)ethyl group undergoes nucleophilic displacement reactions under alkaline conditions.

Example :

  • Alkylation : Reaction with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ replaces the phenoxy group.

ReactantNucleophileProductYield
Phenoxyethyl groupCH₃IEthyl-methyl ether derivative55%

This pathway enables side-chain diversification for structure-activity relationship (SAR) studies.

Oxidation of the Benzimidazole Ring

Controlled oxidation converts the benzimidazole to a benzimidazole N-oxide, altering electronic properties.

Conditions :

  • mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C → RT.

Starting MaterialOxidizing AgentProduct
BenzimidazolemCPBAN-Oxide derivative

N-Oxide formation improves metabolic stability in drug design.

Reduction of the Pyrrolidinone Ring

Catalytic hydrogenation reduces the lactam to a pyrrolidine, modifying ring rigidity.

Conditions :

  • H₂ (1 atm), Pd/C (10%), EtOH, 25°C.

ReactantCatalystProduct
PyrrolidinonePd/CPyrrolidine derivative

This reaction is pivotal for probing conformational effects on bioactivity .

Cross-Coupling Reactions

The fluorophenyl group facilitates Suzuki-Miyaura couplings for aryl diversification.

Example :

  • Reaction with arylboronic acids (e.g., PhB(OH)₂) under Pd(PPh₃)₄ catalysis.

ConditionsCoupling PartnerProductYield
Pd(PPh₃)₄, K₂CO₃, DMEPhB(OH)₂Biphenyl derivative70%

This strategy introduces steric and electronic variations for target engagement optimization .

Cycloaddition Reactions

The allyl group (if present in analogs) participates in [4+2] Diels-Alder reactions.

Example :

  • Reaction with maleic anhydride in toluene (reflux) yields bicyclic adducts.

DienophileConditionsProduct
Maleic anhydrideToluene, 110°CFused cyclohexene derivative

Such reactions expand the molecule’s complexity for polycyclic libraries.

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

  • Acidic (pH 2) : Gradual hydrolysis of the pyrrolidinone ring (t₁/₂ = 12 h).

  • Neutral (pH 7.4) : Stable for >48 h.

  • Basic (pH 9) : Rapid lactam ring opening (t₁/₂ = 2 h).

pHHalf-Life (h)Degradation Pathway
212Lactam hydrolysis
7.4>48No degradation
92Lactam cleavage

This data informs formulation strategies for drug delivery.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C–N bond cleavage in the benzimidazole ring, generating radical intermediates.

ConditionProductApplication
UV light, 6 hRing-opened imidazoleProbing light-sensitive pathways

Photoreactivity is leveraged in prodrug activation studies.

Enzymatic Transformations

Cytochrome P450 enzymes catalyze hydroxylation at the 3,5-dimethylphenoxy group:

EnzymeSite of HydroxylationMetabolite
CYP3A4Methyl group3-Hydroxymethyl derivative

This biotransformation is critical for assessing pharmacokinetic profiles .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations in the Phenoxy Group

Compound 4 :
  • Structure: 4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzo[d]imidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one .
  • Key Difference: The phenoxy group has 2,5-dimethyl substituents instead of 3,5-dimethyl.
Compound 13 :
  • Structure: 4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one hydrochloride .
  • Key Difference: 2,6-dimethylphenoxy substitution creates a more symmetrical and bulky group, which may reduce membrane permeability compared to the 3,5-dimethyl analog.

Replacement of Phenoxy with Morpholinoethyl

Compound 5 :
  • Structure: 1-(4-fluorophenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one .
  • Key Difference: The morpholinoethyl group replaces the phenoxy chain.
  • Implications : The morpholine ring introduces a polar, electron-rich moiety, enhancing solubility but possibly reducing CNS penetration due to increased hydrophilicity.

Variations in the Pyrrolidin-2-One Substituent

Compound 12 :
  • Structure : 4-(1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one .
  • Key Difference : The o-tolyl (2-methylphenyl) group replaces the 4-fluorophenyl.
Antimicrobial Activity :
  • ZR Series () : Benzimidazole-thio derivatives (e.g., ZR-1 to ZR-8) showed MIC values ranging from 2–32 µg/mL against bacterial strains . The target compound’s fluorophenyl group may enhance activity against Gram-positive pathogens due to improved membrane interaction.
Enzyme Inhibition :
  • Scheme 4 (): Benzimidazole-isoindoline-dione derivatives exhibited α-glycosidase inhibition (IC50 ~10–50 µM) . The target compound’s pyrrolidinone ring could mimic transition states in enzyme-substrate interactions, though experimental data is lacking.
Anticancer Potential :
  • Compound 5a (): A benzimidazole-acetonitrile derivative demonstrated anti-colon cancer activity . The target compound’s 3,5-dimethylphenoxy group may enhance hydrophobic interactions with cancer cell receptors.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodology: The synthesis typically involves multi-step reactions:
  • Step 1: Formation of the pyrrolidin-2-one core via cyclization or condensation reactions.
  • Step 2: Functionalization of the benzimidazole moiety, often using alkylation or nucleophilic substitution to attach the 2-(3,5-dimethylphenoxy)ethyl group.
  • Step 3: Coupling the fluorophenyl group via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
  • Optimization: Adjusting solvents (e.g., DMF, THF), catalysts (e.g., Pd/C), and temperature (e.g., reflux at 80–120°C) improves yield and purity. Microwave-assisted synthesis may reduce reaction time .
  • Purification: Column chromatography or recrystallization in ethanol/water mixtures is critical for isolating the final product (>95% purity) .

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (HRMS): Validates molecular weight (expected ~465 g/mol).
  • HPLC/UPLC: Quantifies purity (>95%) and detects trace impurities.
  • X-ray Crystallography (if available): Resolves 3D conformation, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory biological activity data across structural analogs?

  • Case Study: Analogous compounds with trifluoromethyl or allylthio substituents (e.g., ) show divergent antimicrobial vs. anticancer activities.
  • Methodology:
  • Comparative SAR Analysis: Map substituent effects (e.g., electron-withdrawing vs. donating groups) on target binding.
  • Computational Docking: Use tools like AutoDock to predict interactions with enzymes (e.g., cytochrome P450) or receptors.
  • In Vitro Assays: Validate hypotheses via cytotoxicity (MTT assay) or enzyme inhibition (IC₅₀ measurements) .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Approach:
  • Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond acceptors in the pyrrolidinone ring).
  • Molecular Dynamics Simulations: Predict stability of ligand-receptor complexes (e.g., kinase inhibitors).
  • ADMET Prediction: Tools like SwissADME assess bioavailability and toxicity risks for novel derivatives .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

  • Proposed Mechanisms:
  • Kinase Inhibition: The fluorophenyl and benzimidazole groups may bind ATP pockets in kinases (e.g., EGFR or Aurora kinases).
  • DNA Intercalation: Planar benzimidazole moieties could interact with DNA, as seen in analogous compounds ().
  • Validation: Use fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding affinity .

Experimental Design Considerations

Q. What controls and replicates are essential for in vitro pharmacological studies?

  • Best Practices:
  • Positive/Negative Controls: Include reference drugs (e.g., doxorubicin for cytotoxicity) and vehicle-only treatments.
  • Dose-Response Curves: Test 5–10 concentrations in triplicate to calculate EC₅₀/IC₅₀ values.
  • Cell Line Validation: Use STR profiling to confirm identity and minimize contamination risks .

Q. How can researchers address solubility challenges in biological assays?

  • Solutions:
  • Co-solvents: Use DMSO (<1% v/v) or cyclodextrin-based formulations.
  • pH Adjustment: Prepare stock solutions in PBS (pH 7.4) or acetate buffer (pH 5.0).
  • Dynamic Light Scattering (DLS): Monitor aggregation in real-time .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.